Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate
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Overview
Description
Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate is an organic compound with the molecular formula C13H15F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate typically involves the reaction of 3-(trifluoromethyl)phenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 4-[3-(trifluoromethyl)-phenoxy]butanoic acid.
Reduction: Formation of 4-[3-(trifluoromethyl)-phenoxy]butanol.
Substitution: Formation of halogenated derivatives of the phenoxy group.
Scientific Research Applications
Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of biochemical pathways and exertion of its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,4-trifluoro-2-butynoate
- Ethyl 4,4,4-trifluoro-2-butenoate
- Ethyl 4,4,4-trifluoro-2-butanoate
Uniqueness
Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate is unique due to the presence of both a trifluoromethyl group and a phenoxy group, which impart distinct chemical and physical properties. These structural features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15F3O3 |
---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
ethyl 4-[3-(trifluoromethyl)phenoxy]butanoate |
InChI |
InChI=1S/C13H15F3O3/c1-2-18-12(17)7-4-8-19-11-6-3-5-10(9-11)13(14,15)16/h3,5-6,9H,2,4,7-8H2,1H3 |
InChI Key |
KJGYBVHVUMVBLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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